Cas no 1516-32-1 (1-Butyl-2-thiourea)

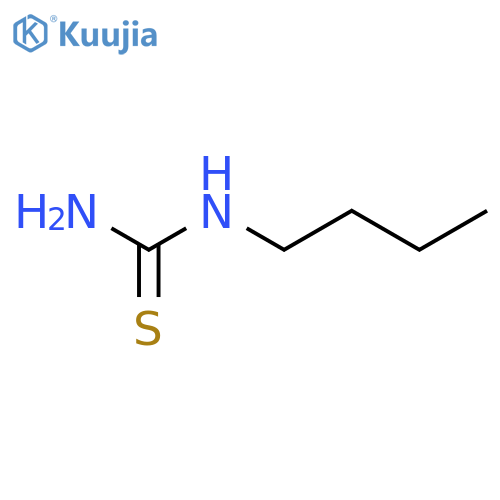

1-Butyl-2-thiourea structure

商品名:1-Butyl-2-thiourea

1-Butyl-2-thiourea 化学的及び物理的性質

名前と識別子

-

- butyl-2-thiourea

- n-Butylthiourea

- 1-Butylthiourea

- 1-Butyl-2-thiourea

- butylthiourea

- N-(n-Butyl)thiourea

- usafd-5

- butyl-thioure

- BUTYL-THIOUREA

- 1-N-BUTYLTHIOUREA

- 1-butyl-2-thio-ure

- N-(n-Butyl)thiourea, 98%

- Thiourea, butyl-

- Thiourea, N-butyl-

- n-Butyl thiourea

- USAF D-5

- Urea, 1-butyl-2-thio-

- 4DX8I3D6G6

- amino(butylamino)methane-1-thione

- butyl isothiourea

- NSC202953

- WLN: SUYZM4

- GMEGXJPUFRVCPX-

- UNII-4DX8I3D6G6

- SCHEMBL10878067

- MFCD00022173

- CS-0132422

- NSC-202953

- SCHEMBL144837

- T70321

- A809200

- Z56930717

- BRN 1744779

- 1516-32-1

- AKOS001073551

- FT-0633622

- 4-04-00-00584 (Beilstein Handbook Reference)

- EN300-06602

- EINECS 216-165-9

- NS00024943

- B4971

- HMS1783O04

- NCGC00323601-01

- AB01319167-02

- DTXSID5061744

- NSC 202953

- GMEGXJPUFRVCPX-UHFFFAOYSA-N

- AS-11539

- Thiourea,N-butyl-

- DB-019096

-

- MDL: MFCD00022173

- インチ: 1S/C5H12N2S/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8)

- InChIKey: GMEGXJPUFRVCPX-UHFFFAOYSA-N

- ほほえんだ: S=C(N([H])[H])N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

- BRN: 1744779

計算された属性

- せいみつぶんしりょう: 132.07200

- どういたいしつりょう: 132.072

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 72.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 70.1

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 色と性状: 白色固体。

- 密度みつど: 1.005 (estimate)

- ゆうかいてん: 75.0 to 79.0 deg-C

- ふってん: 245°C (estimate)

- フラッシュポイント: 76.1°C

- 屈折率: 1.5300 (estimate)

- PSA: 70.14000

- LogP: 1.71090

- 最大波長(λmax): 237(EtOH aq.)(lit.)

- ようかいせい: 水に溶けない。

1-Butyl-2-thiourea セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H302-H315-H319-H402

- 警告文: P264-P270-P273-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:2811

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37/39

- RTECS番号:YS4375000

- リスク用語:R22

- ちょぞうじょうけん:Store at room temperature

- 危険レベル:IRRITANT

- セキュリティ用語:S22;S36/37

- 包装グループ:III

- TSCA:Yes

- 包装等級:III

1-Butyl-2-thiourea 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1-Butyl-2-thiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | T8102930-5g |

1-Butylthiourea |

1516-32-1 | >98.0%(N) | 5g |

RMB 984.00 | 2025-02-21 | |

| abcr | AB149563-1 g |

1-Butyl-2-thiourea, 97%; . |

1516-32-1 | 97% | 1 g |

€78.00 | 2023-07-20 | |

| Enamine | EN300-06602-10.0g |

butylthiourea |

1516-32-1 | 96% | 10g |

$110.0 | 2023-05-03 | |

| Enamine | EN300-06602-1.0g |

butylthiourea |

1516-32-1 | 96% | 1g |

$26.0 | 2023-05-03 | |

| TRC | B701350-1g |

1-Butyl-2-thiourea |

1516-32-1 | 1g |

$ 80.00 | 2022-06-06 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09654-2g |

N-(n-Butyl)thiourea, 98% |

1516-32-1 | 98% | 2g |

¥977.00 | 2023-03-09 | |

| Fluorochem | 018343-1g |

1-Butyl-2-thiourea |

1516-32-1 | 98.0% | 1g |

£19.00 | 2022-03-01 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4971-1G |

1-Butylthiourea |

1516-32-1 | >98.0%(N) | 1g |

¥310.00 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203062-5g |

1-Butylthiourea |

1516-32-1 | 98% | 5g |

¥176.00 | 2023-11-21 | |

| Aaron | AR001O4R-1g |

Thiourea, N-butyl- |

1516-32-1 | 98% | 1g |

$5.00 | 2025-01-21 |

1-Butyl-2-thiourea 関連文献

-

1. Self-association of new mixed-ligand diimine–N-acyl-N′,N′-dialkyl thioureate complexes of platinum(II) in acetonitrile solution??Klaus R. Koch,Cheryl Sacht,Claire Lawrence J. Chem. Soc. Dalton Trans. 1998 689

-

Natalie J. Andrews,Cally J. E. Haynes,Mark E. Light,Stephen J. Moore,Christine C. Tong,Jeffery T. Davis,William A. Harrell Jr.,Philip A. Gale Chem. Sci. 2011 2 256

-

Monika Obrzud,Maria Rospenk,Aleksander Koll Phys. Chem. Chem. Phys. 2014 16 3209

-

4. Thiadiazoles and thiadiazolines. Part 2. Δ2-1,3,4-Thiadiazoline-4-carboxamidines derived from substituted acyclic thioureasStephen F. Moss,David R. Taylor J. Chem. Soc. Perkin Trans. 1 1982 1981

-

5. 223. Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solutionD. T. Elmore,J. R. Ogle J. Chem. Soc. 1958 1141

1516-32-1 (1-Butyl-2-thiourea) 関連製品

- 109-57-9(Allylthiourea)

- 6938-68-7(1-Amino-1-methylthiourea)

- 79-19-6(aminothiourea)

- 534-13-4(N,N'-Dimethylthiourea)

- 1752-30-3(Acetone thiosemicarbazone)

- 96-45-7(2-Imidazolidinethione)

- 598-52-7(methylthiourea)

- 109-46-6(1,3-Dibutyl-2-thiourea)

- 142-46-1(2,5-Dithiobiurea)

- 2302-88-7(N-{Thio(carbonoimidyl)amino}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1516-32-1)1-Butyl-2-thiourea

清らかである:99%/99%/99%

はかる:10g/50g/5g

価格 ($):284.0/1136.0/154.0